molecular formula C13H16INO B8267983 1-(1-(3-Iodophenyl)ethyl)piperidin-4-one

1-(1-(3-Iodophenyl)ethyl)piperidin-4-one

Cat. No.: B8267983
M. Wt: 329.18 g/mol
InChI Key: ZPGAMCKTIPMUQA-UHFFFAOYSA-N
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Description

1-(1-(3-Iodophenyl)ethyl)piperidin-4-one is a piperidin-4-one derivative featuring a 3-iodophenyl ethyl group attached to the nitrogen atom of the piperidine ring. Piperidin-4-one scaffolds are prominent in medicinal chemistry due to their versatility in drug design, often serving as intermediates or pharmacophores in bioactive molecules.

Properties

IUPAC Name

1-[1-(3-iodophenyl)ethyl]piperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16INO/c1-10(11-3-2-4-12(14)9-11)15-7-5-13(16)6-8-15/h2-4,9-10H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGAMCKTIPMUQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)I)N2CCC(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16INO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(1-(3-Iodophenyl)ethyl)piperidin-4-one can be achieved through several synthetic routes. One common method involves the reaction of 3-iodoacetophenone with piperidin-4-one under specific conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at an elevated temperature to facilitate the formation of the desired product .

Industrial production methods for piperidine derivatives often involve multi-step processes that include cyclization, hydrogenation, and functional group modifications. These processes are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

1-(1-(3-Iodophenyl)ethyl)piperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(1-(3-Iodophenyl)ethyl)piperidin-4-one has several scientific research applications, including:

    Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

    Biology: In biological research, piperidine derivatives are studied for their potential as enzyme inhibitors, receptor antagonists, and other bioactive molecules.

    Medicine: Piperidine derivatives, including 1-(1-(3-Iodophenyl)ethyl)piperidin-4-one, are explored for their therapeutic potential in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-(3-Iodophenyl)ethyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Piperidin-4-one Derivatives

Compound Name Substituents Key Features Biological Activities (if reported) Reference
1-(1-(3-Iodophenyl)ethyl)piperidin-4-one 3-Iodophenyl ethyl group on N Halogen bonding potential, high lipophilicity Not explicitly stated in evidence -
1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one Acetyl, ethyl, and 4-methoxyphenyl groups at positions 1, 3, 2, and 6 Electron-donating methoxy groups; antimicrobial, anti-inflammatory Antimicrobial, anti-inflammatory
1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one Chloroacetyl, methyl, and trimethoxyphenyl groups at positions 1, 3, 2, 6 Reactive chloroacetyl group; enhanced binding affinity via trimethoxy groups Not explicitly stated
1-(3-Methoxypropyl)piperidin-4-one 3-Methoxypropyl group on N Aliphatic chain improves solubility Laboratory research use
2,2,6,6-Tetramethyl-1-(phenylthio)piperidin-4-one Tetramethyl and phenylthio groups on N and positions 2, 6 Steric hindrance from tetramethyl groups; sulfur participation in bonding Not explicitly stated
1-(7-Fluoroquinolin-8-yl)piperidin-4-one Fluoroquinolinyl group on N Heterocyclic aromatic system; potential DNA interaction Not explicitly stated

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Properties

Compound Name Molecular Weight Substituent Type LogP (Predicted) Solubility
1-(1-(3-Iodophenyl)ethyl)piperidin-4-one ~345 (estimated) Aromatic, halogenated High Low (due to iodine)
1-(3-Methoxypropyl)piperidin-4-one 171.24 Aliphatic, ether Moderate High in organic solvents
1-(2-Chloro-acetyl)-piperidin-4-one 175.61 Reactive chloroacetyl Moderate Soluble in polar solvents
1-[2-(Morpholin-4-yl)ethyl]piperidin-4-one 212.29 Morpholine-ethyl chain Moderate Moderate (polar groups)
  • Reactivity : Chloroacetyl-substituted derivatives (e.g., ) may act as prodrugs or form covalent bonds with targets, unlike the stable 3-iodophenyl group .

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